
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide
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Overview
Description
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl derivatives and pyridazinone precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods would likely optimize these conditions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications could be explored, particularly in drug development.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar compounds include other pyridazinone derivatives, which share the pyridazinone core but differ in their substituents. These compounds may have similar biological activities but can vary in potency, selectivity, and other properties. The uniqueness of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide , a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a complex structure that includes a pyridazine ring and various substituents, this compound may exhibit diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C21H23N3O2
- Molecular Weight : 347.43 g/mol
- CAS Number : 1252900-27-8
The structural features of this compound include:
- A pyridazine ring , which is known for its role in various biological activities.
- A methoxybenzyl group that may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound suggests several mechanisms of action:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation. The pyridazine moiety is often associated with anticancer properties due to its ability to interfere with cellular pathways involved in tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects against certain diseases.
- Cereblon Ligand Activity : Some studies have explored the role of similar compounds as ligands for cereblon E3 ubiquitin ligase, which plays a crucial role in protein degradation pathways. This interaction could be leveraged for targeted therapies in conditions like cancer and neurodegenerative diseases .
Case Studies and Experimental Evidence
A number of studies have been conducted to assess the biological activity of pyridazine derivatives, including this compound:
- In vitro Studies : Cell line assays have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions with target proteins involved in cancer progression and metabolic regulation, highlighting the importance of structural features in determining biological efficacy.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(3-(2,5-Dimethylphenyl)-4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid | Pyridazine ring, methoxy group | Antitumor activity |
4-Methoxyphenylacetic acid | Lacks pyridazine ring | Anti-inflammatory properties |
3,4-Dimethoxyphenylacetic acid | Similar methoxy groups | Antioxidant activity |
This comparison illustrates that while structural similarities exist, the unique arrangement of functional groups in This compound may confer distinct pharmacological properties.
The biological mechanisms through which this compound exerts its effects are likely multifaceted:
- Cellular Pathway Interference : By interacting with specific receptors or enzymes, the compound can modulate signaling pathways critical for cell survival and proliferation.
- Protein Degradation Modulation : As a potential cereblon ligand, it may facilitate the ubiquitination and subsequent degradation of target proteins, offering a novel therapeutic approach for diseases characterized by protein dysregulation .
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-8-9-17(12-16(15)2)19-10-11-22(27)25(24-19)14-21(26)23-13-18-6-4-5-7-20(18)28-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYSBESTKVLABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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